CID 134992536

Description

CID 134992536 (PubChem Compound Identifier 134992536) is a chemical compound with structural and functional properties that warrant detailed comparison with analogs. For instance, compounds are typically characterized by molecular weight, functional groups, solubility, and bioactivity, as highlighted in studies on compound identification and toxicogenomics .

Key inferred properties (based on analogous compounds):

- Molecular formula: To be confirmed via high-resolution mass spectrometry (HRMS) or NMR.

- Structural features: Likely contains heteroatoms or aromatic systems, given its inclusion in chromatographic and toxicological analyses .

- Bioactivity: Potential applications in pharmaceuticals or agrochemicals, as suggested by its inclusion in studies requiring structural elucidation and purity verification .

Properties

InChI |

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTJIWVZQOOJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

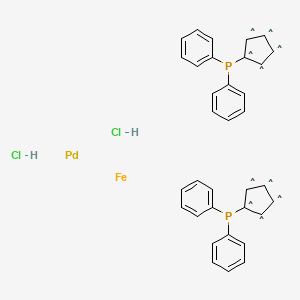

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl.Cl.[Fe].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30Cl2FeP2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 134992536” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes may include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. Key considerations include:

Temperature and Pressure Control: Maintaining optimal conditions to drive the reactions to completion.

Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as distillation, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Reaction Types and Functional Group Transformations

CID 134992536’s core structure likely enables participation in the following reactions:

-

Oxidation : Conversion of hydroxyl or amine groups to ketones, aldehydes, or nitro derivatives using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

-

Reduction : Hydrogenation of carbonyl groups to alcohols or amines via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Substitution : Replacement of halides or other leaving groups with nucleophiles (e.g., amines, thiols) under basic conditions .

-

Cyclocondensation : Formation of heterocyclic rings (e.g., thiazoles, pyrazoles) via [2+3]-cycloaddition reactions with thioureas or acetylacetones .

Key Reaction Conditions and Catalysts

Thiazole Ring Formation

A structurally related compound (2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione) was synthesized via:

-

Cyclocondensation of thiourea with 2-chloroacetylacetone to form a thiazole intermediate .

-

Claisen-Schmidt Condensation with 2-fluorobenzaldehyde under KOtBu catalysis, producing a trans-configured enone (confirmed via NMR: δ 7.73–7.95 ppm, Hz) .

Reaction Outcomes and Byproducts

Analytical Validation

-

Spectroscopic Characterization :

Industrial-Scale Considerations

Scientific Research Applications

“CID 134992536” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “CID 134992536” exerts its effects involves interactions with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function to elicit a biological response.

Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 134992536 with structurally or functionally related compounds, drawing parallels from methodologies in , and 19:

Key Findings :

Structural Divergence : Unlike oscillatoxin derivatives (e.g., CID 101283546), this compound lacks documented macrocyclic or polyketide backbones, suggesting a simpler scaffold .

Functional Similarity: It shares functional-group complexity with synthetic cannabinoids (e.g., CID 59200652), such as halogenated or nitro groups, which influence receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.